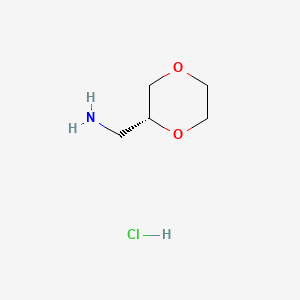

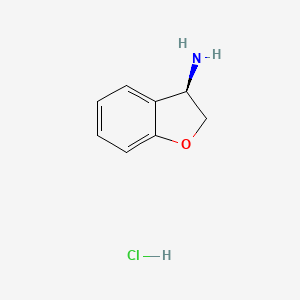

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would detail the chemical reactions and processes used to synthesize the compound. It would include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s acid/base properties, redox potential, and reactivity would also be studied .Scientific Research Applications

Synthesis of Benzofuran Derivatives

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride has been instrumental in the synthesis of various benzofuran derivatives. A study highlighted the use of a bifunctional primary amine-squaramide catalyst for the enantioselective intramolecular Michael addition of keto-enones, leading to the stereocontrolled construction of trans-dihydrobenzofuran skeletons (Liu et al., 2013). Another research described the conversion of propargyl amines to 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans under mild conditions, highlighting the significance of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride in creating 2-substituted benzofuran derivatives (Wongsa et al., 2013).

Catalysis in Organic Reactions

The compound is a key player in catalysis, facilitating organic reactions essential for synthesizing various molecular structures. It has been used in primary amine-thiourea organocatalyzed intramolecular Michael addition for synthesizing trans-dihydrobenzofurans (Lu et al., 2012). Furthermore, it has been utilized in the Pd/TY-Phos-catalyzed asymmetric Heck/Tsuji-Trost reaction, offering a pathway to chiral substituted 2,3-dihydrobenzofurans, crucial in the synthesis of natural products and pharmaceutical molecules (Tu et al., 2023).

Pharmaceutical Intermediate Synthesis

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride has been employed in synthesizing pharmaceutical intermediates. For instance, a study detailed a new approach to R-(+)-2-ethyl-2,3-dihydrofuran carboxylic acid, a direct precursor of (+)-efaroxan, an α2 adrenoreceptor antagonist used in treating neurodegenerative diseases (Silveira & Coelho, 2005).

Diversity-Oriented Synthesis

The compound is also a staple in diversity-oriented synthesis, creating libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, which are core components in many biologically active compounds, including approved drugs. Efficient synthetic protocols have been developed using (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, which facilitate the preparation of these libraries (Qin et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRJMBYBAPVRHB-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2O1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride | |

CAS RN |

1810074-72-6 |

Source

|

| Record name | 3-Benzofuranamine, 2,3-dihydro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.